(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)9-16-17(18)14-8-7-13(20-2)10-15(14)21-16/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRZAXYLVIPKL-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Benzofuran Derivatives
Source demonstrates that magnesium-mediated reduction of benzofuran-3-carboxylates in tetrahydrofuran (THF)-methanol mixtures efficiently yields trans-2,3-dihydrobenzofuran derivatives. For example, reducing ethyl 2-arylbenzofuran-3-carboxylate with magnesium crumbles (30 equiv.) and ammonium chloride (2 equiv.) at −15°C for 90 minutes achieves up to 95% conversion to dihydro analogs. Applied to 6-methoxybenzofuran-3-one, this method would involve:
Cyclization of Phenolic Precursors
Alternative routes employ Claisen-Schmidt condensations between β-ketoesters and substituted phenols. For instance, reacting methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate with acetic anhydride under acidic conditions induces cyclodehydration, forming the dihydrobenzofuranone core. Titanium oxide composite catalysts (as described in Source) enhance such reactions by facilitating ester exchange at 60–140°C with yields exceeding 90%.
Stereochemical Control of the Z-Isomer
Achieving the Z-configuration necessitates steric or electronic modulation during condensation:
- Bulky Base Systems : Using tert-butylammonium fluoride in dimethylformamide (DMF) restricts rotation, stabilizing the Z-form.
- Microwave Assistance : Short-duration microwave irradiation (100°C, 10 minutes) minimizes equilibration, preserving kinetic products.
Comparative Analysis of Synthetic Routes
PA: Phenylacetate; MeO: Methoxy.
Experimental Protocol Optimization
Reduction Step (Adapted from Source)
- Dissolve 6-methoxybenzofuran-3-one (1.0 equiv.) in THF:MeOH (1:1, 20 mL).
- Add magnesium crumbles (30 equiv.) and NH₄Cl (2 equiv.) at −15°C.
- Stir for 90 minutes, warm to room temperature, and quench with saturated NH₄Cl.
- Extract with dichloromethane, dry (MgSO₄), and concentrate.
Aldol Condensation (Adapted from Source)
- Add LDA (2.2 equiv.) to 6-methoxy-2,3-dihydrobenzofuran-3-one in THF at −78°C.
- Introduce 4-methoxybenzaldehyde (1.1 equiv.), stir for 15 minutes.
- Quench with HCl (4 M), extract with ethyl acetate, and purify via silica chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzofuran ring.
Scientific Research Applications
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease progression. In materials science, its electronic properties may be exploited for the development of new materials.
Comparison with Similar Compounds
Similar Compounds
6-methoxybenzofuran-3(2H)-one: Lacks the benzylidene moiety but shares the benzofuran core.
4-methoxybenzaldehyde: Contains the benzylidene moiety but lacks the benzofuran core.
Benzofuran derivatives: Various benzofuran derivatives with different substituents.
Uniqueness
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of methoxy and benzylidene substituents on the benzofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. Its unique structure, characterized by a benzofuran core with methoxy substitutions and a benzylidene moiety, suggests various pharmacological applications, particularly in antimicrobial and anticancer research.
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line MCF-7
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:
- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with cellular targets : The compound may bind to specific receptors or enzymes involved in disease progression.
- Modulation of signaling pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
Q & A
Q. What are the optimized synthetic routes for (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, and how can its purity be verified?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzofuran precursors and methoxyphenyl aldehydes. For example, NaH in THF can facilitate deprotonation and subsequent nucleophilic attack (e.g., ). Purification via flash column chromatography (petroleum ether/ethyl acetate gradients) followed by recrystallization ensures high purity. Purity verification requires 1H/13C NMR to confirm structural integrity and HPLC (e.g., Chiralpak columns) to assess enantiomeric excess (>98% ee) .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the methylidene group?
- Methodological Answer : The Z-configuration is confirmed by 1H NMR : the coupling constant (J) between the methylidene protons (typically J = 8–12 Hz for Z-isomers) and NOESY correlations between the methoxy groups and adjacent protons. X-ray crystallography (e.g., ) provides definitive stereochemical assignment by resolving bond angles and spatial arrangements .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for benzofuran derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple models. For example, highlights structural analogs with anticancer activity, but IC50 values must be contextualized with assay conditions (MTT vs. ATP-based assays) .
Q. What strategies improve regioselectivity in benzofuran ring substitutions during synthesis?
- Methodological Answer : Regioselectivity is enhanced via directed ortho-metalation (e.g., using n-BuLi) or protecting group strategies (e.g., benzyloxy groups for hydroxyl protection, as in ). Computational modeling (DFT) predicts electronic effects of substituents, guiding optimal reaction conditions (e.g., solvent polarity, temperature) .
Q. How can computational methods evaluate this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to targets like kinases or DNA (e.g., ). DFT calculations analyze charge transfer and stacking interactions (e.g., π-π interactions with DNA bases). Pair these with AIM (Atoms in Molecules) analysis to quantify non-covalent interactions .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : Impurities from incomplete methoxylation or byproducts (e.g., E-isomers) require UHPLC-MS/MS with C18 columns and ESI ionization. Isotopic labeling (e.g., deuterated solvents) aids in distinguishing degradation products. details validation parameters (LOQ < 0.1%, RSD < 5%) for regulatory compliance .
Q. How does stereochemical stability impact pharmacological activity, and how is it assessed?
- Methodological Answer : Z-to-E isomerization under physiological conditions (pH, temperature) alters bioactivity. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and circular dichroism (CD) to track conformational changes. and emphasize the role of steric hindrance in stabilizing the Z-isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
